molecular formula C12H9BrO2 B3272611 2-Bromo-6-methoxy-1-naphthaldehyde CAS No. 570390-58-8

2-Bromo-6-methoxy-1-naphthaldehyde

Cat. No. B3272611
CAS RN: 570390-58-8
M. Wt: 265.10 g/mol
InChI Key: UXQWYOQUSVALSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized by reacting 2-bromo-6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . The resulting crystals belong to the orthorhombic space group P 212121 .


Chemical Reactions Analysis

This compound serves as an intermediate in various reactions, including the synthesis of chalcone derivatives and related compounds . For instance:


Physical And Chemical Properties Analysis

  • NLO Property : Exhibits excellent non-linear optical properties

Scientific Research Applications

Synthesis and Intermediate Uses

  • Synthesis of Nabumetone Intermediate : 2-Bromo-6-methoxy-1-naphthaldehyde is used in the synthesis of 6-Methoxy-2-naphthaldehyde, a crucial intermediate in producing Nabumetone, a non-steroidal anti-inflammatory drug (Guo-tong, 2007).

Optical and Crystallography Studies

  • Non-Linear Optical Properties : This compound's non-linear optical (NLO) properties have been investigated, showing potential in frequency conversion and crystallography (B. Sarojini et al., 2005).

Medicinal Chemistry

  • Synthesis of Anti-inflammatory Agents : It acts as an intermediate in the preparation of anti-inflammatory agents like nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).

Fluorometric Assays and Biochemical Applications

  • Fluorogenic Aldehyde in Biochemistry : 2-Bromo-6-methoxy-1-naphthaldehyde derivatives have been developed for monitoring biochemical reactions, such as aldol reactions, through fluorescence changes (Haiming Guo & F. Tanaka, 2009).

Organic Synthesis

  • Ketalization and Synthesis Reactions : It is used in ketalization reactions and as a main reagent in various organic synthesis processes, illustrating its versatility in synthetic chemistry (Chen Tian-yun, 2008).

Material Science

  • Characterization in Material Science : Studies on 2-Bromo-6-methoxy-1-naphthaldehyde involve characterizing its structure-property relations and second harmonic generation efficiency, important in materials science (D. Rajaniverma et al., 2021).

Chemical Sensing

  • Colorimetric Fluorescent Chemosensors : Derivatives of this compound have been used in the development of chemosensors for detecting specific ions and compounds, demonstrating its application in chemical sensing technologies (F. Abebe et al., 2018).

properties

IUPAC Name

2-bromo-6-methoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-9-3-4-10-8(6-9)2-5-12(13)11(10)7-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWYOQUSVALSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90853143
Record name 2-Bromo-6-methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90853143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-1-naphthaldehyde

CAS RN

570390-58-8
Record name 2-Bromo-6-methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90853143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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